3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
Overview
Description
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluoro group at the 6th position and a propanoic acid moiety attached to the quinoline ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-4-oxoquinoline.
Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced via a nucleophilic substitution reaction, where a suitable propanoic acid derivative reacts with the quinoline ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes continuous monitoring and quality control to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances the binding affinity to the target enzymes, making the compound more effective.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.
Norfloxacin: A fluoroquinolone with a different side chain.
Levofloxacin: A stereoisomer of ofloxacin with a similar core structure.
Uniqueness
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety differentiates it from other fluoroquinolones, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-(6-fluoro-4-oxoquinolin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASRPXBNICJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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